molecular formula C17H17F3N4O B2929309 N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900286-99-9

N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2929309
CAS No.: 900286-99-9
M. Wt: 350.345
InChI Key: ZUVIGYUINYUFFX-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs), which are N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties . They are known for their anticancer potential and enzymatic inhibitory activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways. One approach involves the Cu (II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, a TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyrimidines from N-aminopyridines and α,β-unsaturated compounds has been developed .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing pyrazolo[1,5-a]pyrimidine derivatives, focusing on their structural aspects through techniques like FT-IR, UV-visible spectroscopy, NMR, mass spectroscopy, and X-ray crystallography. These studies lay the groundwork for understanding the chemical properties and potential biological applications of these compounds (Titi et al., 2020).

Antimicrobial and Antitumor Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their biological activities, including antimicrobial and antitumor effects. Synthesis efforts have led to compounds that exhibit significant antibacterial activity, providing a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2014). Moreover, structural refinement of pyrazolo[4,3-d]pyrimidine derivatives has yielded potent and selective antagonists for the human A3 adenosine receptor, which are of interest for their therapeutic potential in various diseases (Squarcialupi et al., 2016).

Cytotoxicity and Anticancer Properties

The cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives against cancer cells has been evaluated, with some derivatives showing promising in vitro activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer therapy (Hassan et al., 2014).

Novel Synthesis Methods

Innovative synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives have been developed, utilizing conditions such as ultrasound irradiation and KHSO4 in aqueous media. These methods offer advantages in terms of efficiency, yield, and environmental impact (Kaping et al., 2020).

Molecular Probes and Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as molecular probes for imaging cerebral adenosine A2A receptors, with potential applications in neurology and drug development (Zhou et al., 2014). Additionally, new derivatives have been explored as potent Aurora-A kinase inhibitors, highlighting their relevance in cancer research and therapy (Shaaban et al., 2011).

Anti-inflammatory and Anti-cancer Activities

Pyrazolo[1,5-a]pyrimidine analogs have been synthesized and screened for their anti-inflammatory and anti-cancer activities, underscoring the therapeutic potential of these compounds in treating inflammation and cancer (Kaping et al., 2016).

Future Directions

The future directions for pyrazolo[1,5-a]pyrimidines involve improving the process efficiency, reducing environmental impact, and studying its multiple applications . The focus is on protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

Properties

IUPAC Name

N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c1-11-10-13(21-8-9-25-2)24-16(22-11)14(12-6-4-3-5-7-12)15(23-24)17(18,19)20/h3-7,10,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVIGYUINYUFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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